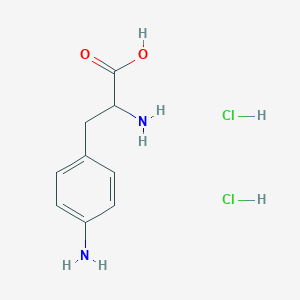

P-Aminophenylalanine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P-Aminophenylalanine dihydrochloride is a non-proteinogenic aromatic amino acid. It is a high-value compound with a broad range of applications in various fields. In nature, it occurs as an intermediate in the biosynthesis pathway of chloramphenicol in Streptomyces venezuelae .

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Aminophenylalanine dihydrochloride can be synthesized through metabolic grafting of Escherichia coli. The process involves the genetic engineering of E. coli K-12 cells to produce the compound from glycerol as the main carbon source. Genes for 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase are cloned and expressed in E. coli .

Industrial Production Methods: In industrial settings, the production of this compound involves fed-batch cultivation in fermenters. By optimizing the flux to the product and improving the supply of precursors, high yields of the compound can be achieved. For example, a titer of 16.7 g/L has been reported in fed-batch fermenter cultivation .

Chemical Reactions Analysis

Types of Reactions: P-Aminophenylalanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in biocatalytic cascades and artificial enzyme reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium periodate for oxidative coupling reactions and various catalytic moieties for synergistic catalysis .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of sodium periodate, the compound can form antibody-protein conjugates .

Scientific Research Applications

P-Aminophenylalanine dihydrochloride has numerous applications in scientific research. It is used in the production of antibody conjugates for biomedical applications, where it helps in the specific engagement of targets of interest . Additionally, it is involved in the biosynthesis of antitumor compounds like dnacin B1, where it serves as a precursor for the quinone moiety formation . The compound is also used in the study of artificial enzymes and biocatalytic cascades .

Mechanism of Action

The mechanism of action of P-Aminophenylalanine dihydrochloride involves its incorporation into proteins and subsequent chemical modification. For instance, it can be incorporated into bacteriophage MS2 capsids and modified with antibodies through oxidative coupling reactions . The compound’s molecular targets and pathways include various biosynthetic gene clusters and aminotransferases involved in its production .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to P-Aminophenylalanine dihydrochloride include other non-proteinogenic aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan .

Uniqueness: this compound is unique due to its specific role in the biosynthesis of chloramphenicol and its applications in the production of antibody conjugates and antitumor compounds. Its ability to participate in artificial enzyme reactions and biocatalytic cascades further distinguishes it from other similar compounds .

Properties

Molecular Formula |

C9H14Cl2N2O2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |

InChI Key |

WHIVGCGPZWTJOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)

![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)

![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)

![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)

![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)

![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)

![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)

![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)

![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)